Product packaging for 3-(4-Cyanophenoxy)benzoic acid(Cat. No.:CAS No. 313549-93-8)

3-(4-Cyanophenoxy)benzoic acid

Cat. No.: B2577891
CAS No.: 313549-93-8
M. Wt: 239.23
InChI Key: AZKSUIJUHZJOKF-UHFFFAOYSA-N
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Description

3-(4-Cyanophenoxy)benzoic acid is a high-purity chemical reagent of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzoic acid core linked to a 4-cyanophenoxy group, a structure that suggests potential as a building block for the development of novel bioactive molecules . The nitrile group is a key pharmacophore found in numerous FDA-approved drugs, often contributing to enhanced binding affinity and improved pharmacokinetic properties by acting as a hydrogen bond acceptor or participating in interactions with aromatic residues in target proteins . Similarly, the benzoic acid moiety is a common component in many active compounds. Research on analogous compounds, such as derivatives of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid, highlights the value of this structural motif in developing molecules with cardiogenetic potential and as selective ligands for nuclear receptors . Furthermore, a major metabolite of the anti-inflammatory drug Crisaborole, which shares the 4-cyanophenoxy substitution pattern, is a closely related hydroxybenzoic acid derivative, underscoring the pharmacological relevance of this chemical framework . As such, this compound serves as a valuable intermediate for researchers synthesizing and evaluating new compounds for various biological activities. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO3 B2577891 3-(4-Cyanophenoxy)benzoic acid CAS No. 313549-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-cyanophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKSUIJUHZJOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965574
Record name 3-(4-Cyanophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5128-55-2
Record name 3-(4-Cyanophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 4 Cyanophenoxy Benzoic Acid and Analogues

Established Synthetic Pathways for Aryloxybenzoic Acids

The synthesis of aryloxybenzoic acids, including 3-(4-cyanophenoxy)benzoic acid, relies on several well-established methodologies that facilitate the formation of the key diaryl ether linkage.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming aryl-O bonds. The reaction involves the attack of a nucleophile, such as a phenoxide, on an aromatic ring that is substituted with a suitable leaving group. numberanalytics.com For this reaction to proceed efficiently, the aromatic ring being attacked must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comnptel.ac.in These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. numberanalytics.commasterorganicchemistry.com

In the context of synthesizing this compound, this could involve the reaction of a 3-hydroxybenzoate salt (acting as the nucleophile) with an activated 4-halobenzonitrile. The cyano group (-CN) on the benzonitrile (B105546) ring acts as a powerful electron-withdrawing group, activating the para position for nucleophilic attack. The reaction proceeds via the addition of the phenoxide to the carbon bearing the leaving group, followed by the elimination of the halide to yield the diaryl ether.

Palladium-Catalyzed Coupling Reactions (e.g., Ullmann and Suzuki-Miyaura Variations)

Transition metal-catalyzed reactions are powerful tools for constructing C-C and C-heteroatom bonds.

The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the copper-catalyzed reaction between a phenol (B47542) and an aryl halide. A direct synthetic route to this compound can be achieved through the Ullmann coupling of 3-hydroxybenzoic acid and 4-cyanophenyl bromide. vulcanchem.com This method is often favored for its directness in creating the desired C-O ether bond.

Palladium-catalyzed coupling reactions represent a cornerstone of modern organic synthesis. researchgate.net While the Suzuki-Miyaura reaction is most famous for creating carbon-carbon bonds between organoboron compounds and organohalides, its principles have been extended to C-O bond formation. libretexts.orgwikipedia.org These reactions offer mild conditions and high functional group tolerance. mdpi.comnih.gov The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst. libretexts.org The development of specialized ligands, such as bulky trialkylphosphines, has been crucial in expanding the scope of these reactions to include less reactive substrates like aryl chlorides. nih.gov

Table 1: Comparison of Synthetic Strategies for the Diaryl Ether Linkage
MethodKey ReagentsCatalystPrimary Bond FormedKey Features
Nucleophilic Aromatic Substitution (SNAr)Phenoxide, Activated Aryl HalideNone (Base Mediated)C-ORequires strong electron-withdrawing groups on the aryl halide. nptel.ac.in
Ullmann CondensationPhenol, Aryl HalideCopper (Cu)C-OA traditional and direct method for diaryl ether synthesis. vulcanchem.com
Suzuki-Miyaura Type CouplingAryl Boronic Acid/Ester, Aryl Halide/TriflatePalladium (Pd)C-C (primarily), C-O (variations)Versatile, mild conditions, high functional group tolerance. wikipedia.orgnih.gov

Esterification-Based Synthetic Routes

More advanced and efficient methods, such as the Yamaguchi esterification, utilize reagents like 2,4,6-trichlorobenzoyl chloride (TCBC) and 4-dimethylaminopyridine (B28879) (DMAP) to produce esters in high yields under mild conditions. frontiersin.org In a multi-step synthesis of a molecule like this compound, the 3-hydroxybenzoic acid might first be converted to its methyl or ethyl ester. This protected intermediate would then undergo an ether formation reaction (e.g., Ullmann coupling). The final step would be the hydrolysis of the ester group back to the carboxylic acid to yield the target product.

Synthesis of Triazine-Scaffolded 4-Cyanophenoxybenzoic Acid Derivatives

The this compound framework can serve as a building block for more complex, biologically relevant molecules, such as those containing a triazine scaffold. Research has detailed a one-pot protocol for the synthesis of structural analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid. nih.gov

In a specific example, the derivative 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid was prepared. nih.gov The synthesis involves a sequential nucleophilic substitution on a triazine core, demonstrating a highly efficient method for constructing these elaborate structures.

Table 2: Examples of Synthesized Triazine-Scaffolded Benzoic Acid Derivatives nih.gov
Compound IDStructure NameYieldMelting Point (°C)
4a3-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid--
4b3-[[4-(4-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid--
4k3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acidQuantitative240.5–241.5

Strategies for Introducing the Cyano and Phenoxy Moieties in Synthesis

The construction of the target molecule requires specific strategies for incorporating its key functional groups.

Diazotization and Sandmeyer Reactions for Cyanation

The Sandmeyer reaction is a powerful and widely used method for introducing a variety of substituents, including the cyano group, onto an aromatic ring. wikipedia.org It is an example of a radical-nucleophilic aromatic substitution. wikipedia.orglibretexts.org The process begins with the diazotization of a primary aromatic amine (e.g., an aniline (B41778) derivative). The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C), to form a diazonium salt. libretexts.orgmasterorganicchemistry.com

This diazonium salt is a valuable intermediate because the dinitrogen group (N₂) is an excellent leaving group. nptel.ac.in In the cyanation step of the Sandmeyer reaction, the diazonium salt is treated with a copper(I) cyanide (CuCN) catalyst. masterorganicchemistry.com This initiates a one-electron transfer, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts to form the benzonitrile, regenerating the copper(I) catalyst. wikipedia.org This transformation is a key method for installing the cyano group required for the "4-cyanophenoxy" portion of the target molecule.

Formation of Phenoxy Linkages

The creation of the phenoxy linkage is a critical step in the synthesis of this compound and its derivatives. This diaryl ether bond is typically formed through nucleophilic aromatic substitution (SNAr) reactions or copper-catalyzed Ullmann condensations. vulcanchem.com

In a common approach, an aryl halide is reacted with a phenol in the presence of a base. For instance, the synthesis of a related compound, 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide, can be conceptualized in a two-step process starting with the Ullmann coupling of 3-hydroxybenzoic acid and 4-cyanophenyl bromide. vulcanchem.com The Ullmann condensation is a well-established method for forming aryl ethers and involves the use of a copper catalyst to couple an aryl halide with an alcohol. wikipedia.org

Traditional Ullmann reactions often necessitate high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The reaction typically requires stoichiometric amounts of copper, which can be introduced as copper metal or various copper salts. wikipedia.org Modern variations of the Ullmann ether synthesis often employ soluble copper catalysts, which can lead to milder reaction conditions. wikipedia.orgmdpi.com

The reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than aryl chlorides. wikipedia.org The presence of electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org For example, in the synthesis of p-nitrophenyl phenyl ether, an illustrative Ullmann ether synthesis, 4-chloronitrobenzene is reacted with phenol in the presence of potassium hydroxide (B78521) and a copper catalyst. wikipedia.org

The mechanism of these copper-promoted reactions is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Table 1: Key Reactions in Phenoxy Linkage Formation

Reaction TypeReactantsCatalystTypical Conditions
Ullmann CondensationAryl Halide, PhenolCopper (metal or salt)High temperature (e.g., >210°C), Polar solvent (e.g., DMF, NMP)
Nucleophilic Aromatic Substitution (SNAr)Activated Aryl Halide, PhenolBaseVaries with substrate and nucleophile

Advanced Synthetic Protocols and Reagents in Derivative Synthesis

The synthesis of derivatives of this compound often requires more sophisticated strategies, including the use of protecting groups and specialized coupling reagents to achieve the desired chemical transformations with high efficiency and selectivity.

Utilization of Protecting Groups (e.g., 1,1-dimethylethyl aminobenzoate)

In multi-step organic syntheses, protecting groups are frequently employed to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction at an undesired stage. organic-chemistry.org This strategy is crucial when dealing with molecules that possess multiple reactive sites.

For carboxylic acids, a common protecting group is the tert-butyl ester. organic-chemistry.org This group is advantageous because it can be introduced under relatively mild conditions and, more importantly, can be removed (deprotected) under acidic conditions without affecting other, more robust functional groups. organic-chemistry.orglibretexts.org For instance, the synthesis of tert-butyl 3-(3-hydroxyphenyl)propanoate (B1234328) involves dissolving the corresponding carboxylic acid in DMF, activating it with 1,1'-carbonyldiimidazole, and then reacting it with anhydrous tert-butanol (B103910) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

The concept of using a protecting group like a tert-butyl ester for an amino benzoate, such as 1,1-dimethylethyl aminobenzoate, would follow a similar principle. The tert-butyl group protects the carboxylic acid functionality, allowing other parts of the molecule to be modified. The protective group can then be selectively removed to reveal the free carboxylic acid. organic-chemistry.orglibretexts.org

Application of Coupling Reagents (e.g., N,N'-dicyclohexylcarbodiimide, 4-(N,N-dimethylamino)pyridine)

Coupling reagents are indispensable for the formation of amide and ester bonds from carboxylic acids. iris-biotech.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine or an alcohol.

N,N'-dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for the synthesis of amides, esters, and anhydrides. researchgate.netpeptide.com When DCC reacts with a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with a nucleophile. A significant advantage of using DCC in solution-phase synthesis is that the byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in most organic solvents and precipitates out of the reaction mixture, simplifying purification. researchgate.netpeptide.com However, this insolubility makes DCC less suitable for solid-phase synthesis. researchgate.net

4-(N,N-dimethylamino)pyridine (DMAP) is often used as a catalyst in conjunction with coupling reagents like DCC, particularly for the esterification of carboxylic acids. researchgate.netbachem.com DMAP accelerates the reaction, leading to smoother and more efficient conversions. bachem.com It is important to use DMAP in catalytic amounts, as the basic nature of DMAP can potentially lead to side reactions like racemization if used in excess. researchgate.netpeptide.com

The combination of DCC and DMAP is a powerful tool for forming ester linkages, which could be employed in the synthesis of derivatives of this compound. For example, to form an ester, the carboxylic acid would be treated with an alcohol in the presence of DCC and a catalytic amount of DMAP.

Table 2: Common Coupling Reagents and Their Applications

ReagentAbbreviationPrimary UseByproduct
N,N'-DicyclohexylcarbodiimideDCCAmide and ester formationN,N'-Dicyclohexylurea (DCU)
4-(N,N-Dimethylamino)pyridineDMAPCatalyst for acylation reactions-
N-(3-Dimethylaminopropyl)-N'ethylcarbodiimide hydrochlorideEDC or EDACWater-soluble amide and ester formationWater-soluble urea

Analytical Techniques for Compound Isolation and Purity Assessment

Following a chemical synthesis, the desired product must be isolated from the reaction mixture and its purity confirmed. Chromatographic methods are fundamental to this process.

Chromatographic Purification Methods (e.g., Silica (B1680970) Gel Column Chromatography, TLC)

Thin-Layer Chromatography (TLC) is a rapid and versatile analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. umlub.plcolumn-chromatography.com A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a developing chamber with a suitable solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. umlub.pl The separation is based on polarity; on a silica gel plate, which is polar, non-polar compounds will travel further up the plate (higher Rf value) than polar compounds. uvic.ca

Silica Gel Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. uvic.camdpi.com A glass column is packed with silica gel (the stationary phase), and the crude product mixture is loaded onto the top of the column. A solvent or a mixture of solvents (the eluent) is then passed through the column. uvic.ca As with TLC, the separation occurs based on the differing affinities of the compounds for the silica gel and the eluent. uvic.ca

The choice of eluent is critical for a successful separation. Often, a gradient of solvents is used, starting with a non-polar solvent and gradually increasing the polarity to elute compounds of increasing polarity. uvic.ca Fractions are collected as the solvent exits the column, and these fractions are typically analyzed by TLC to identify which ones contain the pure desired compound. uvic.ca For the purification of acidic compounds like this compound, the acidic nature of silica gel makes it a suitable stationary phase. uvic.ca

Table 3: Chromatographic Purification Techniques

TechniquePrinciplePrimary Use
Thin-Layer Chromatography (TLC)Differential partitioning between a planar stationary phase and a mobile phase. umlub.plReaction monitoring, compound identification, solvent system optimization. umlub.plcolumn-chromatography.com
Silica Gel Column ChromatographyDifferential partitioning between a packed stationary phase in a column and a mobile phase. uvic.caIsolation and purification of compounds. uvic.camdpi.com

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Methods for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While specific experimental NMR spectra for 3-(4-Cyanophenoxy)benzoic acid are not detailed in the provided search results, the expected chemical shifts can be predicted based on the known effects of its constituent functional groups on aromatic systems.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two separate rings and a characteristic signal for the carboxylic acid proton. The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid group and the ether linkage, while the protons on the phenoxy ring will be affected by the strongly electron-withdrawing cyano group and the ether oxygen. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide evidence for all 14 carbon atoms in their unique electronic environments. Key signals would include the carboxyl carbon, the nitrile carbon, the two carbons bonded to the ether oxygen, and the remaining aromatic carbons. The chemical shifts of these carbons are influenced by the electronegativity and resonance effects of the substituents.

Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) > 10 Broad Singlet
Aromatic (Benzoic acid ring) 7.0 - 8.2 Multiplets

Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (ppm)
Carboxylic Acid (-C OOH) 165 - 175
Aromatic (Ether-linked) 150 - 165
Aromatic 115 - 135
Nitrile (-C N) 115 - 120

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to display several key absorption bands.

A very broad absorption band is anticipated in the region of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.infospectroscopyonline.com The stretching vibration of the carbonyl group (C=O) in the aromatic carboxylic acid is expected to appear in the range of 1710–1680 cm⁻¹ spectroscopyonline.com. The presence of the nitrile group (C≡N) would be confirmed by a sharp absorption peak around 2230 cm⁻¹ researchgate.net. Furthermore, characteristic C-O stretching vibrations for the ether linkage and the carboxylic acid would be observed between 1320 and 1210 cm⁻¹ docbrown.infospectroscopyonline.com. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ spectroscopyonline.com.

Expected FTIR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300 - 2500 (broad)
Aromatic C-H Stretch 3100 - 3000
Nitrile C≡N Stretch ~2230 (sharp)
Carbonyl (Carboxylic Acid) C=O Stretch 1710 - 1680
Ether & Carboxylic Acid C-O Stretch 1320 - 1210

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation patterns. The molecular formula is C₁₄H₉NO₃, corresponding to a monoisotopic mass of 239.05824 Da. uni.lu

Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 239. The fragmentation is expected to follow pathways characteristic of benzoic acids and diaryl ethers. Common fragmentation of benzoic acid involves the loss of a hydroxyl radical (-OH) to form an acylium ion [M-OH]⁺ or the loss of the entire carboxyl group (-COOH) docbrown.info. Therefore, prominent peaks at m/z 222 ([C₁₄H₉NO₂]⁺) and m/z 194 ([C₁₃H₉N]⁺) could be anticipated. Cleavage of the ether bond is another likely fragmentation pathway, which could lead to ions corresponding to the cyanophenoxy radical cation or the carboxyphenyl radical cation.

Predicted Mass Spectrometry Data

Ion Formula m/z (Mass/Charge Ratio)
[M]⁺ [C₁₄H₉NO₃]⁺ 239
[M+H]⁺ [C₁₄H₁₀NO₃]⁺ 240
[M-OH]⁺ [C₁₄H₈NO₂]⁺ 222

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Crystal System and Space Group Parameters

While specific crystallographic data for this compound has not been found in the search results, analysis of related compounds provides a framework for what might be expected. For instance, more complex molecules incorporating a 4-cyanophenoxy group have been analyzed, revealing detailed structural parameters nih.goviucr.org. A full crystallographic study of this compound would determine its crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the unit cell.

Analysis of Intermolecular Interactions (e.g., C-H…N, C-H…π, π-π Stacking)

The solid-state structure of this compound is expected to be stabilized by a network of non-covalent interactions. The presence of a carboxylic acid group strongly suggests the formation of hydrogen-bonded dimers, where two molecules are linked via O-H···O interactions between their carboxyl groups.

In addition to this primary interaction, other weaker interactions are anticipated:

C-H…N Interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming weak C-H···N interactions with aromatic C-H donors from neighboring molecules. This type of interaction has been observed in the crystal structures of related cyanophenoxy-containing compounds nih.goviucr.org.

π-π Stacking: The planar aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions are crucial for the stabilization of the crystal lattice in many aromatic compounds.

Analysis of the crystal packing in similar structures reveals that these varied interactions work in concert to build a stable, three-dimensional supramolecular architecture nih.goviucr.org.

Despite a comprehensive search for scientific literature detailing the advanced structural characterization and spectroscopic analysis of this compound, specific experimental data required to populate the requested sections on conformational and Hirshfeld surface analysis for this exact compound could not be located.

The performed searches yielded information on related but structurally distinct molecules containing the 4-cyanophenoxy fragment. These more complex derivatives, such as 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate, have been subject to crystallographic analysis. However, the dihedral angles and intermolecular contact data from these studies are specific to their unique molecular geometries and crystal packing. Attributing such data to this compound would be scientifically inaccurate.

Consequently, without access to a dedicated crystallographic study of this compound that includes detailed conformational and Hirshfeld surface analyses, it is not possible to generate the thorough and scientifically accurate article as per the user's specific outline and instructions. The fundamental data required for sections 3.2.3 and 3.3 for this particular compound is not available in the public domain based on the conducted searches.

Therefore, the requested article focusing solely on the chemical compound “this compound” with the specified advanced structural analysis cannot be provided at this time. Further experimental research and publication on the crystal structure of this specific compound are needed to fulfill such a request.

Medicinal Chemistry and Preclinical Pharmacological Investigations of 3 4 Cyanophenoxy Benzoic Acid Analogues

Preclinical Biological Activity Spectrum

The preclinical evaluation of a compound's biological activity across various models is a critical step in the drug discovery process. It helps in identifying potential therapeutic applications and understanding the compound's pharmacological profile.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. The investigation of novel anti-inflammatory agents is an active area of research. However, based on a comprehensive review of the scientific literature, specific preclinical studies investigating the anti-inflammatory properties of 3-(4-Cyanophenoxy)benzoic acid or its close analogues have not been extensively reported.

The emergence of drug-resistant pathogens and the prevalence of neglected tropical diseases like leishmaniasis necessitate the discovery of new antimicrobial and antileishmanial agents. While various chemical scaffolds are being explored for these purposes, there is a lack of specific published research detailing the antimicrobial or antileishmanial potential of this compound and its direct analogues. researchgate.netscientiaplena.org.brnih.govmdpi.commdpi.comfrontiersin.org

Elucidation of Molecular Targets and Mechanism of Action

Understanding the molecular targets and the mechanism by which a compound exerts its pharmacological effect is fundamental for its development as a therapeutic agent. This knowledge allows for rational drug design, optimization of activity, and prediction of potential side effects.

Mas-related G-protein Coupled Receptor Member X4 (MRGPRX4) has been identified as a receptor for bile acids and is implicated in cholestatic itch. nih.govelifesciences.orgnih.gov The exploration of its modulators is of therapeutic interest. nih.govresearchgate.netresearchgate.netmdpi.com However, the scientific literature does not currently contain specific studies on the interaction or modulatory effects of this compound or its analogues on MRGPRX4.

The androgen receptor (AR) is a key driver in the progression of prostate cancer. nih.govnih.govkjsm.org Targeting the AR through degradation has emerged as a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC). nih.govresearchgate.net Analogues of this compound, specifically those containing a 3-chloro-4-cyanophenoxy moiety, have been incorporated into potent Proteolysis-Targeting Chimeras (PROTACs) designed to induce the degradation of the AR. researchgate.netgoogle.comumich.edu

Prominent examples include ARV-110 and ARD-2585. These bifunctional molecules are designed to recruit an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. researchgate.netumich.edu

ARV-110 has demonstrated robust degradation of the AR in various prostate cancer cell lines, with a half-maximal degradation concentration (DC50) of approximately 1 nM. researchgate.net This degradation of the AR by ARV-110 leads to the suppression of AR-target genes, inhibition of AR-dependent cell proliferation, and induction of apoptosis in preclinical models. researchgate.net Furthermore, ARV-110 has been shown to degrade clinically relevant mutant AR proteins and maintains its activity in a high androgen environment. researchgate.netumich.edu

ARD-2585 is another potent PROTAC AR degrader that incorporates a moiety structurally related to this compound. This compound has shown exceptional potency, with DC50 values of ≤0.1 nM in the VCaP cell line, which has AR gene amplification, and in the LNCaP cell line, which carries an AR mutation. umich.edu In preclinical studies, ARD-2585 potently inhibited cell growth in these cell lines and demonstrated excellent pharmacokinetic properties, including oral bioavailability in mice. umich.edu

The research into these compounds highlights the utility of the cyanophenoxy benzoic acid scaffold in the design of selective androgen receptor degraders for the treatment of prostate cancer.

Interactive Data Table of Preclinical Activity of this compound Analogues

CompoundCell LineActivity TypeIC50 / DC50 (nM)Key Findings
ARV-110VCaPAR Degradation~1Suppresses AR-target gene expression, inhibits cell proliferation, induces apoptosis. researchgate.net
ARD-2585VCaPAR Degradation≤0.1Potently inhibits cell growth, excellent pharmacokinetics in mice. umich.edu
ARD-2585LNCaPAR Degradation≤0.1Effective against cell line with AR mutation. umich.edu

Retinoic Acid Receptor (RAR) Activation (RARβ and RARγ Selectivity)

Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis. nih.gov The three main subtypes, RARα, RARβ, and RARγ, represent important targets for therapeutic intervention in various diseases, including cancer and dermatological disorders. The development of subtype-selective RAR agonists is a key objective in medicinal chemistry to minimize off-target effects. nih.gov

While extensive research has been conducted on various chemical scaffolds to achieve RAR subtype selectivity, literature from the conducted search does not specifically detail the activity of this compound analogues as selective activators of RARβ and RARγ. The design of selective RAR agonists often involves the modification of the lipophilic group, the linker, and the polar head of the molecule to optimize interactions with the ligand-binding domains of the different RAR subtypes. For instance, selective RARβ agonists have been developed with the aim of treating nerve injury, as RARβ signaling is involved in neurite outgrowth. nih.gov However, these reported selective agonists belong to different chemical classes than the this compound scaffold. nih.govnih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.govnih.gov Inhibition of sEH is therefore considered a promising therapeutic strategy for the treatment of inflammation, pain, and cardiovascular diseases. mdpi.com The development of potent and selective sEH inhibitors has been an active area of research, with various structural classes of inhibitors being identified, including urea, amide, and carbamate-based compounds. nih.gov

Despite the therapeutic interest in sEH inhibitors, the conducted search did not yield specific information on the investigation of this compound analogues as inhibitors of this enzyme. The research on sEH inhibitors has largely focused on other scaffolds, with structure-activity relationship studies guiding the optimization of potency and pharmacokinetic properties. nih.govnih.gov

Trypanosome Alternative Oxidase (TAO) Inhibition

The Trypanosome Alternative Oxidase (TAO) is a crucial enzyme for the survival of bloodstream forms of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govtees.ac.uk As this enzyme is absent in mammals, it represents a highly attractive target for the development of new trypanocidal drugs. nih.govtees.ac.uk Research has identified 4-alkoxybenzoic acid derivatives as a promising class of TAO inhibitors. nih.govtees.ac.uk

Within this class, uncharged 4-cyanophenoxy analogues have been investigated for their TAO inhibitory activity. Specifically, benzamide derivatives bearing a 4-cyanophenoxy moiety linked via a methylene chain have been synthesized and evaluated. The inhibitory potency of these analogues against TAO is presented in the table below.

Compound IDMethylene Linker LengthIC50 (µM)
7b C61.52
7d C1416.4

These findings indicate that the length of the methylene linker between the benzamide scaffold and the 4-cyanophenoxy tail significantly influences the inhibitory activity against TAO, with a shorter C6 linker resulting in higher potency. nih.gov

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Identification of Key Structural Determinants for Biological Potency

The biological potency of 4-alkoxybenzoic acid derivatives as TAO inhibitors is governed by several key structural features. The carboxylic acid (or a bioisostere) on the benzoic acid ring is believed to interact with the di-iron center of the enzyme. nih.gov The oxygen atom at the 4-position of the benzoic acid ring is thought to form hydrogen bonds with amino acid residues in the TAO binding site. nih.gov

For the 4-cyanophenoxy analogues, the cyanophenoxy tail itself is a critical determinant of activity. The data suggests that the nature and length of the linker connecting this tail to the benzoic acid core are crucial for optimal interaction with the enzyme. nih.gov Furthermore, studies on related 4-alkoxybenzoic acid derivatives have highlighted the importance of substituents on the benzoic acid ring, with the presence of 2-hydroxy and 6-methyl groups leading to a significant increase in TAO inhibition. nih.gov

Systematic Evaluation of Substituent Effects on Activity

Systematic evaluation of substituent effects in the broader class of 4-alkoxybenzoic acid TAO inhibitors has revealed important SAR trends. Replacing an aldehyde group with a methyl ester was found to increase TAO inhibition tenfold. nih.gov The introduction of a 2-hydroxy-6-methyl scaffold on the benzoic acid ring in combination with a farnesyl tail resulted in single-digit nanomolar TAO inhibition. nih.gov

Rational Design of Optimized Derivatives

The rational design of optimized TAO inhibitors can be guided by the established SAR and the available structural information of the enzyme. The elucidation of the three-dimensional structure of TAO provides a powerful tool for structure-based drug design, allowing for a better understanding of inhibitor binding modes. nih.gov

Based on the SAR of 4-alkoxybenzoic acid derivatives, the design of optimized analogues could involve several strategies. For instance, incorporating the beneficial 2-hydroxy-6-methyl substitution pattern on the this compound scaffold could potentially enhance TAO inhibitory potency. Furthermore, a systematic exploration of different linker types and lengths between the benzoic acid core and the cyanophenoxy tail could lead to the identification of more potent inhibitors. The crystal structure of TAO can be used to perform computational docking studies with designed analogues to predict their binding affinity and guide synthetic efforts towards more effective trypanocidal agents. nih.govresearchgate.net

In Vitro Pharmacological Assays

In vitro pharmacological assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound. These assays provide crucial data on how a molecule interacts with its biological target, its effect on cellular functions, and its kinetic properties.

Ligand binding and receptor affinity studies are conducted to quantify the interaction between a compound and its specific biological target, such as a receptor or enzyme. A common method involves competitive binding assays where the test compound's ability to displace a known, radioactively labeled ligand from its binding site is measured. The affinity is typically expressed as the inhibition constant (Kᵢ), with lower Kᵢ values indicating higher binding affinity. mdpi.com

For instance, studies on analogues may involve evaluating their affinity for various receptors, such as sigma (σ) receptors or the aryl hydrocarbon receptor (AHR). mdpi.comnih.gov In such experiments, membrane preparations from tissues rich in the target receptor (e.g., guinea pig brain for σ₁ assays) are incubated with a radioligand and varying concentrations of the test compound. mdpi.com The amount of bound radioactivity is then measured to determine the extent of displacement. mdpi.com For example, N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (GNF351) was identified as a high-affinity AHR ligand through competitive ligand binding assays. nih.gov Similarly, isoflavone derivatives containing an oxygen hinge have been shown to exhibit selective binding affinity for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ). nih.gov

Table 1: Examples of Ligand-Receptor Binding Affinity Data
CompoundTarget ReceptorAffinity (Kᵢ)
N-Benzylamine Analogue (17a)σ₁ Receptor31 nM
Pyrrolidine Analogue (19a)σ₁ Receptor154 nM
GNF351Aryl Hydrocarbon Receptor (AHR)High Affinity (specific Kᵢ not stated)
Oxygen-Hinged IsoflavoneEstrogen Receptor α (ERα)Selective Affinity

Enzyme inhibition kinetics are essential for characterizing compounds that exert their therapeutic effect by inhibiting enzyme activity. These studies determine the type of inhibition (e.g., competitive, noncompetitive, or uncompetitive) and the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). researchgate.netkhanacademy.org

For example, benzoic acid and its analogues have been studied as inhibitors of various enzymes. Benzoic acid itself has been shown to be a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. nih.gov In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. khanacademy.org The potency of such inhibitors can be quantified; for instance, certain aminobenzoic acid analogues have demonstrated inhibitory activity against cholinesterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range. mdpi.com

Table 2: Enzyme Inhibition Data for Benzoic Acid Analogues
InhibitorTarget EnzymeInhibition TypePotency (IC₅₀)
Benzoic AcidTyrosinaseCompetitive119 µM
Benzylaminobenzoic acidButyrylcholinesterase (BChE)Not Specified2.67 µM
4-amino-3-bromo-5-fluorobenzohydrazideAcetylcholinesterase (AChE)Not Specified0.59 µM
4-amino-3-bromo-5-fluorobenzohydrazideButyrylcholinesterase (BChE)Not Specified0.15 µM

Cell-based assays are critical for understanding a compound's biological effects in a more physiologically relevant context. These assays can measure a wide range of cellular responses, including impacts on cell viability and proliferation, and the modulation of specific intracellular signaling pathways. nih.govresearchgate.net

Analogues of this compound may be evaluated for their anti-proliferative effects in various cell lines, such as cancer cells. For example, a compound's ability to inhibit cell growth can be quantified by determining its IC₅₀ value. nih.gov Beyond general proliferation, these assays can elucidate the underlying mechanisms of action. This is often achieved by examining the compound's effect on key signaling pathways that regulate cell survival, growth, and apoptosis. nih.gov

Key pathways that are often investigated include:

PI3K/Akt/mTOR Pathway : This is a central pathway that promotes cell proliferation and survival. Inhibition of this pathway, observed through decreased phosphorylation of proteins like Akt and mTOR, is a common mechanism for anti-cancer agents. nih.gov

AMP-Activated Protein Kinase (AMPK) Pathway : Activation of AMPK often leads to the inhibition of cell growth and proliferation, making it a target for cancer therapeutics. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is involved in cellular responses to various stimuli and can influence cell proliferation and apoptosis. researchgate.net

Apoptosis Pathways : The effect on pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins can be measured to determine if a compound induces programmed cell death. nih.gov

Table 3: Summary of Cell-Based Bioactivity Findings
Compound ClassCellular EffectSignaling Pathway Modulated
Phenolic Diterpenes (e.g., Carnosic Acid)Inhibition of prostate cancer cell survival and proliferationInhibition of Akt/mTOR/p70S6K; Activation of AMPK
Aryl Hydrocarbon Receptor Antagonists (e.g., GNF351)Suppression of DRE-dependent transcriptionInhibition of Aryl Hydrocarbon Receptor (AHR) pathway
Natural Products (e.g., Resveratrol)Inhibition of colorectal cancer cell viability; induction of apoptosisModulation of Bax/Bcl-2 ratio; Activation of mitochondrial apoptotic pathway
Chlorogenic AcidInhibition of pancreatic cancer cell proliferation, migration, and invasionDownregulation of AKT/GSK-3β/β-catenin pathway

Metabolism Studies of Cyanophenoxy-Containing Benzoic Acid Derivatives

Metabolism studies are vital to determine the fate of a drug candidate in the body. These investigations identify the metabolic pathways a compound undergoes, the enzymes responsible, and the resulting metabolites.

Many carboxylic acid-containing drugs, including benzoic acid derivatives, are developed as ester prodrugs to improve properties like solubility or permeability. doi.orgmdpi.com These prodrugs are designed to be inactive until they are hydrolyzed in vivo to release the active parent drug. mdpi.com Hydrolysis can occur through chemical means (e.g., in the alkaline environment of the intestine) or, more commonly, through enzymatic catalysis by esterases present in plasma, the liver, and other tissues. doi.org

The susceptibility of an ester prodrug to enzymatic hydrolysis is highly dependent on the structure of the ester moiety. doi.org For example, studies on benzoic acid esters have shown that while some simple alkyl esters are relatively stable, others, like choline esters, are hydrolyzed very rapidly by plasma enzymes. doi.org The design of prodrugs often involves linkers, such as propylene glycol, which can be engineered to be chemically stable but readily cleaved by enzymes like valacyclovirase or those found in Caco-2 cell homogenates to release the parent compound. nih.gov The major metabolic pathway for some complex derivatives can involve the simple mono-hydrolysis of an ester group. nih.gov

Oxidative metabolism is a primary route for the biotransformation and elimination of many drugs. This process is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are highly concentrated in the liver. nih.gov The CYP1, CYP2, and CYP3 families are responsible for the metabolism of the vast majority of therapeutic agents. nih.gov

For compounds containing a cyanophenoxy group, several oxidative pathways are possible. A key transformation involves the CYP-mediated conversion of the nitrile (cyano) group into an amide. nih.gov This reaction is not a simple hydrolysis but an oxidative process. Studies have demonstrated that CYP3A4 is the principal enzyme responsible for catalyzing this conversion for certain molecules. nih.gov The kinetics of this reaction show that the formation of the amide is NADPH-dependent, a hallmark of CYP-mediated reactions. nih.gov

The specific CYP isoforms involved in the metabolism of a drug can vary. In addition to CYP3A4, which is responsible for metabolizing over 30% of clinical drugs, other enzymes like CYP2C8, CYP2C9, and CYP2C18 may also play a role in the metabolism of benzoic acid derivatives and related structures. nih.govresearchgate.net Identifying the specific CYP enzymes involved is crucial for predicting potential drug-drug interactions.

Conjugation Reactions (e.g., Glucuronidation via UGT Enzymes, Sulfation)

Conjugation reactions represent a critical pathway in the metabolism of xenobiotics, including analogues of this compound. These phase II metabolic processes, primarily glucuronidation and sulfation, enhance the water solubility of compounds, facilitating their excretion from the body. The principal enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the transfer of glucuronic acid to a substrate.

While direct studies on the conjugation of this compound are not extensively detailed in publicly available literature, the metabolic fate of structurally related compounds provides significant insights. For instance, the metabolism of crisaborole, which contains a 5-(4-cyanophenoxy) moiety, has been investigated. Its primary metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol, undergoes further conjugation reactions, including the formation of sulfate and glucuronide conjugates. This indicates that the cyanophenoxy structure is amenable to phase II metabolism.

Generally, carboxylic acids are known substrates for several UGT isoforms. The glucuronidation of aromatic and aliphatic hydroxyls, carboxylic acids, and nitrogen-containing groups is a common metabolic route. UGT enzymes are located in various tissues, with the liver being a primary site for drug metabolism. The process involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the drug molecule. This results in the formation of a more polar glucuronide conjugate that can be more readily eliminated in the urine or bile.

The table below summarizes the key enzymes and reactions involved in the conjugation of drug molecules, which are relevant to the potential metabolism of this compound and its analogues.

Conjugation Reaction Enzyme Family Cofactor Typical Substrate Moieties Effect on Compound
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acid (UDPGA)Hydroxyl, Carboxyl, AminoIncreased water solubility
SulfationSulfotransferases (SULTs)3'-phosphoadenosine-5'-phosphosulfate (PAPS)Phenolic hydroxyl, Aliphatic hydroxylIncreased water solubility

Detailed research on the specific UGT and SULT isoforms responsible for the metabolism of this compound analogues would be necessary to fully characterize their metabolic pathways and potential for drug-drug interactions.

Identification and Characterization of Inactive Metabolites (e.g., 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid)

The biotransformation of drug candidates often leads to the formation of metabolites, which can be active, inactive, or even toxic. A crucial aspect of preclinical investigation is the identification and characterization of these metabolites to understand the complete disposition of the parent compound.

In the context of compounds containing the (4-cyanophenoxy)benzoic acid scaffold, significant insights can be drawn from the metabolism of the topical phosphodiesterase-4 (PDE4) inhibitor, crisaborole. Following administration, crisaborole is substantially metabolized into inactive metabolites. drugbank.com

The major metabolic pathway involves an initial hydrolysis of the oxaborole ring to form 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (referred to as metabolite 1). drugbank.comtga.gov.au This primary metabolite is then further oxidized to yield 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (referred to as metabolite 2). drugbank.comtga.gov.au Both of these major metabolites have been identified as inactive. drugbank.com

The metabolic cascade leading to the formation of 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid is summarized below:

Parent Compound Metabolic Step Intermediate Metabolite Metabolic Step Final Inactive Metabolite
CrisaboroleHydrolysis5-(4-cyanophenoxy)-2-hydroxyl benzylalcoholOxidation5-(4-cyanophenoxy)-2-hydroxyl benzoic acid

Pharmacokinetic studies have shown that following topical application of crisaborole, both the parent drug and its major metabolites reach systemic circulation. nih.gov The renal excretion of these metabolites is the primary route of elimination from the body. drugbank.com The characterization of these inactive metabolites is vital for a comprehensive understanding of the drug's safety profile, as it ensures that the observed pharmacological activity is attributable to the parent compound and not to potentially active metabolic products.

Applications in Advanced Materials Science

Design and Synthesis of Liquid Crystalline Materials Incorporating 4-Cyanophenoxybenzoic Acid Motifs

The design of liquid crystalline materials often involves the strategic assembly of rigid core structures and flexible terminal chains. Benzoic acid derivatives are foundational in this field, primarily due to their ability to form stable hydrogen-bonded dimers. This dimerization effectively elongates the molecule, creating a more rod-like or lath-like structure, which is a prerequisite for the formation of liquid crystal phases (mesophases).

The synthesis of liquid crystals based on a benzoic acid core typically involves two main pathways:

Supramolecular Assembly via Hydrogen Bonding: In this approach, the benzoic acid itself acts as the mesogen. Two molecules of a substituted benzoic acid associate through hydrogen bonding between their carboxylic acid groups. This creates a larger, dimeric supramolecule that can exhibit liquid crystalline behavior.

Covalent Synthesis (Esterification): The benzoic acid is used as a precursor and is chemically bonded to other molecular fragments, typically through esterification. The carboxylic acid group is reacted with a phenol (B47542) derivative to create a larger, rigid core. By attaching flexible alkyl or alkoxy chains to this core, calamitic (rod-shaped) mesogens are formed.

In the context of 3-(4-Cyanophenoxy)benzoic acid, the synthesis of a liquid crystalline ester would typically proceed via an esterification reaction with a substituted phenol, for instance, a 4-alkoxyphenol. The general synthetic route would involve activating the carboxylic acid group of this compound to facilitate reaction with the hydroxyl group of the phenol, often in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Development of Rod-Shaped Mesogens for Display Technology

Rod-shaped (calamitic) liquid crystals are the cornerstone of modern display technology, including Liquid Crystal Displays (LCDs). berkeley.edu Their ability to align in response to an electric field allows for the modulation of light, which is the fundamental principle behind pixel switching. The key components of a calamitic mesogen are a rigid core, which provides structural anisotropy, and flexible terminal chains, which influence the melting point and mesophase stability.

The this compound moiety can be incorporated into the rigid core of a calamitic mesogen. The terminal cyano (CN) group is a particularly valuable feature in liquid crystal design. Its strong dipole moment contributes significantly to a high dielectric anisotropy, which is crucial for low-voltage operation in twisted nematic (TN) and other display modes.

While specific examples are scarce, a hypothetical homologous series of rod-shaped mesogens could be synthesized by esterifying this compound with a series of 4-alkoxyphenols (where the alkoxy chain length varies). The resulting compounds would possess a three-ring aromatic core with a bent linkage, a polar terminal cyano group, and a flexible terminal alkoxy chain. The mesomorphic properties of such a series would be expected to follow trends where longer alkoxy chains promote the formation of more ordered smectic phases.

Influence of Molecular Architecture on Mesophase Behavior and Physical Properties

The specific geometry of a molecule profoundly impacts its ability to form liquid crystal phases and the type of mesophase observed. A key feature of this compound is its meta-substitution pattern, which introduces a distinct bend in the molecular core. This contrasts with its para-substituted isomer, 4-(4-Cyanophenoxy)benzoic acid, which would be more linear.

Studies on analogous systems, such as 3- and 4-n-alkanoyloxy benzoic acids, provide critical insights into the effect of this structural difference. Research shows that para-derivatives generally exhibit more stable liquid crystal phases at higher temperatures compared to their meta-substituted counterparts. nih.gov The more linear shape of the para-isomers allows for more efficient packing and stronger intermolecular interactions, which stabilizes the mesophase. nih.gov

For the 3-n-alkanoyloxy benzoic acid series, which serves as an excellent proxy, all observed mesophases were found to be monotropic, meaning they only appear upon cooling from the isotropic liquid and not upon heating from the crystalline solid. nih.gov This suggests that the bent core disrupts crystalline packing enough to lower the melting point, but also destabilizes the liquid crystal phase, causing it to appear below the melting temperature. The stability of the smectic C (SmC) phase was observed to increase with the length of the terminal alkyl chain. nih.gov

Table 1: Mesomorphic Transition Temperatures for a Homologous Series of 3-n-alkanoyloxy benzoic acid Dimers (Analogues for this compound-based systems) nih.gov
Compound (IIn)nTransitionTemperature (°C)
II33Cr → I110.1
I → SmC88.5
II77Cr → I96.5
I → SmC54.2
II1313Cr → I90.8
I → SmC45.6

Cr: Crystal, SmC: Smectic C, I: Isotropic Liquid. Transitions are based on cooling cycles (monotropic behavior). Data sourced from a study on 3-(n-alkanoyloxy)benzoic acids. nih.gov

The bent molecular shape resulting from the meta-substitution is a defining characteristic that significantly influences the material's physical properties by disrupting the parallel molecular arrangement favored in nematic and smectic phases of purely rod-like molecules.

Exploration in Optoelectronic Materials

Liquid crystalline materials are increasingly explored for applications beyond displays, in areas like organic electronics and photonics. rsc.org The optical properties of these materials, such as light absorption and emission (photoluminescence), are of primary interest.

Studies on 3-n-alkanoyloxy benzoic acids reveal that these materials exhibit broad photoluminescence emission spectra in the 410–575 nm range, with a peak around 460 nm when excited with UV light. nih.gov As the length of the terminal alkyl chain increases, a red shift (a shift to longer wavelengths) is observed in the emission spectra. nih.gov Furthermore, the fluorescence lifetime was found to increase with longer alkyl chains, and the meta-substituted 3-n-alkanoyloxy benzoic acids showed slightly longer lifetimes compared to their para-substituted analogues. nih.gov

The optical energy band gap is another crucial parameter for optoelectronic materials. For the 3-n-alkanoyloxy benzoic acid derivatives, the energy band gaps were found to be slightly higher than those of the corresponding 4-n-alkanoyloxy benzoic acids. nih.gov This indicates that the meta-substitution pattern has a discernible effect on the electronic structure of the molecules. The combination of liquid crystalline self-assembly and tunable photophysical properties makes materials derived from such bent-core precursors interesting candidates for future development in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.

Table 2: Optical Properties of 3-n-alkanoyloxy benzoic acid Dimers (Analogues) nih.gov
CompoundPeak Emission Wavelength (nm)Optical Energy Band Gap (eV)
II3 (n=3)~460> 4.14
II7 (n=7)Red-shifted from II3-
II13 (n=13)472> 4.33

Data extrapolated from trends observed in the study of 3- and 4-n-alkanoyloxy benzoic acids. nih.gov The band gaps for the 3-substituted series were noted to be slightly higher than their 4-substituted counterparts.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For 3-(4-Cyanophenoxy)benzoic acid, docking simulations can identify potential biological targets and elucidate the key intermolecular interactions driving its binding.

Research on structurally similar 3-phenoxybenzoic acid derivatives has demonstrated their potential as inhibitors of various enzymes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.netbenthamdirect.comnih.gov Docking studies of these analogs into the VEGFR-2 kinase domain have revealed critical interactions. Typically, the carboxylate group of the benzoic acid moiety forms hydrogen bonds with key amino acid residues, such as Aspartate, in the enzyme's active site, while the phenoxy group engages in hydrophobic interactions within a specific pocket. nih.gov

For this compound, it is hypothesized that the molecule would adopt a similar binding pattern. The terminal cyano group could offer additional interactions, potentially forming hydrogen bonds or dipole-dipole interactions, which could enhance binding affinity compared to non-substituted analogs. A hypothetical docking study of this compound against a target like VEGFR-2 would aim to quantify these interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Parameter Predicted Value Interacting Residues (Hypothetical) Interaction Type
Binding Affinity -8.5 kcal/mol Asp1046 Hydrogen Bond
Cys919 Hydrogen Bond
Val848 Hydrophobic
Leu1035 Hydrophobic

This table is illustrative and based on typical results for similar compounds. The values are not from a direct experimental or computational study of this compound.

The results from such simulations are crucial for lead optimization, guiding chemists to modify the structure to improve potency and selectivity. nih.gov

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy barriers between them is vital, as the three-dimensional shape of a molecule dictates its biological activity. nih.gov

Diaryl Ether Linkage: Diaryl ethers possess two rotational axes that can lead to different conformations. nih.gov The energy landscape for these rotations determines whether the molecule adopts a planar or a more twisted geometry. The rotational energy barrier for diaryl ethers is generally low, allowing for considerable flexibility. nih.gov

Carboxylic Acid Group: The carboxylic acid group can rotate relative to the phenyl ring. It often prefers a conformation that is nearly planar with the ring to maximize conjugation, with common torsion angles around 0° or 180°. nih.gov

Computational studies on similar flexible molecules, like para-substituted benzoic acids, have shown that the energy barriers for interconversion between conformers are typically low (e.g., ~13 kJ/mol). nih.gov This suggests that this compound likely exists as a dynamic ensemble of conformations in solution. The exploration of its energy landscape can identify the lowest energy (most stable) conformers, which are often assumed to be the bioactive conformations responsible for binding to a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By identifying key physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For a series of analogs based on the this compound scaffold, a QSAR study would involve several steps:

Data Set Collection: A series of compounds with variations in their structure (e.g., different substituents on the rings) and their corresponding measured biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled. dergipark.org.tr

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include electronic (e.g., dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological parameters (e.g., connectivity indices). nih.govthieme-connect.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation that correlates the most relevant descriptors with biological activity. dergipark.org.trnih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

Table 2: Example of Descriptors Used in a QSAR Model for Benzoic Acid Derivatives

Descriptor Type Example Descriptor Potential Influence on Activity
Hydrophobic LogP (Octanol-water partition coefficient) Increased hydrophobicity may enhance membrane permeability or binding to hydrophobic pockets.
Electronic Dipole Moment (µ) Influences polar interactions with the target.
Topological Kier Shape Index (κ) Relates to molecular shape and size, affecting steric fit.

This table provides examples of descriptor types and their general relevance in QSAR studies. nih.govthieme-connect.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Research Models

The failure of many drug candidates is due to poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). schrodinger.com In silico ADME prediction tools are now widely used in early-stage drug discovery to filter out compounds with unfavorable profiles, saving time and resources. acs.org Various web-based platforms like SwissADME and pkCSM provide rapid predictions for a wide range of ADME properties. uq.edu.ausdiarticle4.comsciensage.info

For this compound, these tools can predict key parameters:

Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability can indicate how well the compound is absorbed after oral administration. Physicochemical properties like lipophilicity (LogP) and topological polar surface area (TPSA) are critical for absorption. rdd.edu.iq

Distribution: The model can predict if the compound is likely to cross the blood-brain barrier (BBB) and its extent of binding to plasma proteins like human serum albumin. tandfonline.com

Metabolism: In silico models can predict whether the compound is a substrate or inhibitor of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. tandfonline.com For instance, the metabolism of the drug Crisaborole involves the formation of 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid, a structurally related compound. drugbank.commedscape.commims.com

Excretion: Predictions can provide an estimate of the total clearance of the compound from the body.

Table 3: Illustrative In Silico ADME Prediction for this compound

ADME Property Parameter Predicted Outcome Implication
Absorption Gastrointestinal (GI) Absorption High Likely well-absorbed orally.
Lipinski's Rule of Five 0 Violations Good drug-likeness for oral bioavailability.
Distribution Blood-Brain Barrier (BBB) Permeant No Unlikely to cause central nervous system side effects.
Plasma Protein Binding High (>90%) May have a longer duration of action.
Metabolism CYP2C9 Inhibitor Yes (Predicted) Potential for drug-drug interactions.
CYP3A4 Inhibitor No (Predicted) Lower risk of interactions with drugs metabolized by CYP3A4.

| Excretion | Total Clearance (log ml/min/kg) | Moderate | Indicates a reasonable half-life. |

This table is for illustrative purposes, based on typical outputs from ADME prediction software like SwissADME or pkCSM for similar small molecules. sdiarticle4.comtandfonline.com

These computational predictions provide a valuable preliminary assessment of the "drug-likeness" of this compound, helping to guide further experimental testing.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Complex Analogues

The core structure of 3-(4-Cyanophenoxy)benzoic acid serves as a versatile scaffold for the generation of a diverse range of analogues. Future research will likely focus on developing more efficient and sophisticated synthetic strategies to access structurally complex derivatives. This includes the exploration of one-pot reactions and multi-component syntheses to streamline the production of these compounds. nih.govsci-hub.se For instance, the development of a one-pot protocol for the functionalization of a 1,3,5-triazine (B166579) core allows for the sequential displacement of chlorine atoms with various moieties, enabling the creation of diverse analogues. nih.gov

Furthermore, synthetic efforts may target the creation of analogues with specific stereochemistry or the introduction of diverse functional groups to fine-tune their physicochemical properties and biological activities. The synthesis of long-chain derivatives and those incorporating heterocyclic systems will continue to be an area of active investigation. acs.org

Identification of Undiscovered Biological Targets and Therapeutic Applications

While some biological activities of this compound derivatives have been identified, a vast landscape of potential therapeutic applications remains to be explored. Future research will aim to uncover novel biological targets and expand the therapeutic utility of this class of compounds.

Initial studies have pointed towards their potential in areas such as cancer treatment and the management of genetic disorders by promoting the read-through of nonsense mutations. google.com Derivatives have also been investigated for their activity as androgen receptor degraders for the treatment of prostate cancer. nih.gov Further research is needed to elucidate the precise mechanisms of action and to identify new disease areas where these compounds could be beneficial. This could involve screening against a wide range of biological targets, including enzymes, receptors, and ion channels, to uncover previously unknown pharmacological activities. For example, some benzoic acid derivatives have been explored as inhibitors of acetylcholinesterase and carbonic anhydrases, targets relevant to Alzheimer's disease. sci-hub.se

Exploration of Hybrid Materials with Multifunctional Properties

The unique molecular structure of this compound, featuring both a carboxylic acid and a cyano group, makes it an attractive building block for the construction of novel hybrid materials. These materials could possess a combination of properties, leading to multifunctional applications.

One promising area of research is the incorporation of this compound into metal-organic frameworks (MOFs). The carboxylic acid group can coordinate with metal ions to form the framework structure, while the cyanophenoxy group can be tailored to introduce specific functionalities, such as light-harvesting or catalytic activity. researchgate.net For instance, cyanobiphenyl-substituted derivatives are being investigated for their potential in organic liquid crystal materials for display technology applications. nih.gov The development of such materials could lead to advancements in areas like photocatalysis, sensing, and drug delivery. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials science. In the context of this compound, these computational tools can be employed to accelerate the design and discovery of new analogues with desired properties. nih.govnih.gov

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify structure-activity relationships (SAR) and predict the properties of novel compounds before they are synthesized. nih.govnih.gov This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods. nih.gov Generative AI models can even design entirely new molecules with optimized properties, such as high binding affinity to a specific target or improved synthetic accessibility. arxiv.orgyoutube.com The integration of AI and ML will undoubtedly play a crucial role in unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Basic Question: What are the common synthetic routes for preparing 3-(4-Cyanophenoxy)benzoic acid?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, derivatives of benzoic acid with cyanophenoxy groups can be synthesized by reacting 4-cyanophenol with a halogenated benzoic acid (e.g., 3-bromobenzoic acid) under basic conditions. A palladium-catalyzed Suzuki-Miyaura coupling (using aryl boronic acids) may also be employed, as seen in analogous triazine-based compounds . Key steps include:

  • Halogenation : Introducing a leaving group (e.g., bromine) at the 3-position of benzoic acid.
  • Coupling : Reacting with 4-cyanophenol in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., PdCl₂).
  • Purification : Column chromatography or recrystallization to isolate the product.

Basic Question: How is this compound characterized structurally?

Methodological Answer:
Characterization relies on spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Peaks for the cyanophenoxy group (e.g., δ ~7.16–7.35 ppm for aromatic protons) and benzoic acid protons (e.g., δ ~8.06 ppm for H2’) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection, as demonstrated for structurally similar benzoic acid derivatives .
  • Melting Point : Decomposition temperatures (e.g., ~150°C) provide additional validation .

Basic Question: What are the primary research applications of this compound?

Methodological Answer:
The compound serves as:

  • Building Block : For synthesizing triazine derivatives with potential antimicrobial or enzyme-inhibitory activity .
  • Ligand in Medicinal Chemistry : The cyano group enhances binding to biological targets (e.g., kinases) .
  • Material Science : Functionalization of polymers or coatings due to its aromatic and polar groups .

Advanced Question: How can reaction conditions be optimized to improve yields in cyanophenoxy benzoic acid synthesis?

Methodological Answer:
Key optimizations include:

  • Catalyst Selection : PdCl₂ or Pd(PPh₃)₄ for Suzuki couplings, with yields >90% under controlled temperatures (45–60°C) .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions.
  • Time-Temperature Trade-offs : Extended reaction times (1–2 hours) at moderate temperatures (45°C) reduce side products .
  • Workflow Validation : Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Advanced Question: How can overlapping NMR signals in cyanophenoxy benzoic acid derivatives be resolved?

Methodological Answer:
Strategies include:

  • High-Field NMR : Use of 400–600 MHz instruments to improve resolution of aromatic proton splits.
  • DEPT/HSQC Experiments : Differentiate carbon types (e.g., quaternary vs. CH groups) .
  • Solvent Choice : DMSO-d₆ shifts exchangeable protons (e.g., COOH) downfield, reducing overlap .
  • Dynamic NMR : Variable-temperature studies to separate broadened signals from conformational exchange.

Advanced Question: How should researchers address contradictions in HPLC purity data for cyanophenoxy benzoic acid?

Methodological Answer:

  • Column Calibration : Use certified reference standards (e.g., >95% purity) to validate retention times .
  • Mobile Phase Optimization : Adjust acetonitrile/water ratios to resolve co-eluting impurities.
  • Spike Recovery Tests : Confirm method accuracy (e.g., 98–103% recovery rates) and precision (RSD <1.2%) .
  • Cross-Validation : Compare with LC-MS or NMR integrals to resolve discrepancies.

Advanced Question: What strategies enhance the stability of this compound in biological assays?

Methodological Answer:

  • pH Control : Maintain neutral buffers to prevent hydrolysis of the cyano or ester groups.
  • Light Protection : Store solutions in amber vials to avoid photodegradation.
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
  • Cryopreservation : Use DMSO stocks at −80°C for cell-based assays.

Advanced Question: How does the cyano group influence the reactivity of this compound in further functionalization?

Methodological Answer:
The cyano group enables:

  • Nucleophilic Additions : Reaction with amines to form amidines or heterocycles .
  • Reduction : Conversion to primary amines (e.g., using LiAlH₄) for drug derivatization .
  • Click Chemistry : Azide-alkyne cycloadditions after reduction to an amine.
  • Electrophilic Aromatic Substitution : Directs incoming groups to meta/para positions via electron-withdrawing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.